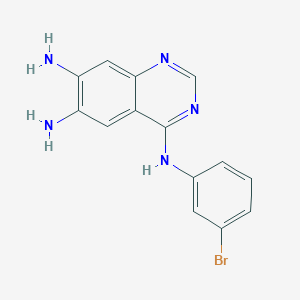

N4-(3-bromophenyl)quinazoline-4,6,7-triamine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N4-(3-bromophenyl)quinazoline-4,6,7-triamine typically involves the reaction of 3-bromoaniline with quinazoline derivatives under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N4-(3-bromophenyl)quinazoline-4,6,7-triamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N4-(3-bromophenyl)quinazoline-4,6,7-triamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of tumor growth and other therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N4-(3-bromophenyl)quinazoline-4,6,7-triamine can be compared with other quinazoline derivatives such as:

4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: This compound is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinase.

N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide: Known for its outstanding anticancer activity.

4-(3’-bromo-4’-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: Exhibits significant cytotoxicity against glioblastoma cell lines.

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects .

Biologische Aktivität

N4-(3-bromophenyl)quinazoline-4,6,7-triamine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antibacterial, anticancer, and other medicinal properties.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a bromophenyl group. The presence of multiple amine groups enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

1. Antibacterial Activity

Quinazoline derivatives have been extensively studied for their antibacterial properties. This compound has shown promising results against various bacterial strains.

- Mechanism of Action : The compound is believed to inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This inhibition disrupts DNA synthesis in bacteria, leading to cell death.

- Efficacy : In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Enterococcus faecalis | 2 |

| Streptococcus pneumoniae | 1 |

2. Anticancer Activity

The quinazoline scaffold has been recognized for its anticancer properties. Studies indicate that this compound may possess significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : Notable tests include MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells. For example, it demonstrated an IC50 value of approximately 0.5 µM against K562 leukemia cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.096 |

| A549 | 2.09 |

| K562 | 0.5 |

3. Other Pharmacological Activities

Beyond antibacterial and anticancer properties, quinazoline derivatives are noted for a variety of other biological activities:

- Antifungal Activity : Some studies have shown effectiveness against fungal strains such as Candida albicans.

- Antimalarial Activity : Certain analogs have demonstrated activity against malaria parasites by targeting metabolic pathways unique to these organisms .

- Anti-inflammatory Effects : Quinazolines have also been investigated for their potential to reduce inflammation in various models.

Case Studies and Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the bioactivity of quinazoline derivatives.

- Study on Antibacterial Activity : A recent study synthesized several derivatives of quinazolines and evaluated their activity against resistant bacterial strains like MRSA. The presence of specific substituents was found to enhance selectivity towards bacterial enzymes .

- Anticancer Research : In a comparative study, this compound was compared with other known anticancer agents. It showed comparable or superior efficacy against selected cancer cell lines .

Eigenschaften

IUPAC Name |

4-N-(3-bromophenyl)quinazoline-4,6,7-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5/c15-8-2-1-3-9(4-8)20-14-10-5-11(16)12(17)6-13(10)18-7-19-14/h1-7H,16-17H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXSZLCTQCWMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257447 | |

| Record name | N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-87-2 | |

| Record name | N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169205-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Bromophenyl)quinazoline-4,6,7-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169205872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-BROMOPHENYL)QUINAZOLINE-4,6,7-TRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72M7S95J3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.